molecular formula C10H9NO4 B2715912 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid CAS No. 933695-34-2

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Cat. No. B2715912
CAS RN: 933695-34-2
M. Wt: 207.185
InChI Key: KIBLOSLXFCJRHQ-UHFFFAOYSA-N
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Description

“5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9NO4/c1-12-9(13)8-5-7(10(14)15)3-4-6(8)11/h3-5H,1-2H2,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 207.18 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current data .

Scientific Research Applications

Chemical Structure and Properties

The compound 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is part of a broader class of benzazepine derivatives, known for their diverse chemical properties and potential applications in various fields of scientific research. One study highlighted the structural analysis of related benzazepine derivatives, emphasizing the significance of hydrogen-bonded assembly in their molecular organization, which could be pertinent to understanding the chemical behavior of this compound in various environments (Guerrero et al., 2014).

Biological Activity and Pharmaceutical Applications

Several studies have focused on the biological activities and potential pharmaceutical applications of benzazepine derivatives, including angiotensin II receptor antagonistic activities, which suggest their utility in developing treatments for cardiovascular diseases. For example, benzimidazole derivatives bearing acidic heterocycles have shown significant angiotensin II receptor antagonistic activities, hinting at the potential medical applications of benzazepine derivatives in treating hypertension and related conditions (Kohara et al., 1996).

Chemical Synthesis and Methodological Advances

Research has also delved into the synthetic pathways and methodological advancements in creating benzazepine and related compounds, providing insights into more efficient and versatile synthetic strategies. For instance, the practical synthesis of an orally active CCR5 antagonist highlighted innovative approaches to synthesizing benzazepine derivatives, which could be relevant to the synthesis of this compound and similar compounds for therapeutic purposes (Ikemoto et al., 2005).

properties

IUPAC Name

5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9-7-5-6(10(13)14)1-2-8(7)15-4-3-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBLOSLXFCJRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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